4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine
Description
Significance of Azetidine (B1206935) Scaffolds in Chemical Biology and Drug Discovery
The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, is a "privileged" structure in medicinal chemistry. smolecule.com Its significance stems from a unique combination of properties that make it an attractive component in the design of bioactive molecules.
Structural Rigidity and Conformational Constraint: The inherent ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, imparts a degree of conformational rigidity. researchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.net By locking a portion of the molecule in a more defined three-dimensional orientation, medicinal chemists can better probe the specific interactions required for biological activity.
Synthetic Accessibility and Versatility: Despite the challenges associated with ring strain, significant advancements have been made in the synthesis of functionalized azetidines. nih.govrsc.org These synthetic routes allow for the introduction of diverse substituents at various positions on the ring, enabling the exploration of a wide chemical space and the fine-tuning of a compound's properties. chemrxiv.org
Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties. This allows for the modification of a molecule's properties, such as polarity, lipophilicity, and metabolic stability, while maintaining or improving its biological activity.
Presence in Bioactive Compounds and Approved Drugs: The utility of the azetidine scaffold is underscored by its presence in a number of approved drugs and biologically active compounds. These molecules span a wide range of therapeutic areas, demonstrating the versatility of this structural motif.
Table 1: Examples of Azetidine-Containing Drugs
| Drug Name | Therapeutic Area | Mechanism of Action |
| Azelnidipine | Antihypertensive | Calcium channel blocker |
| Cobimetinib | Anticancer | MEK1/2 inhibitor researchgate.net |
| Ezetimibe | Antihyperlipidemic | Cholesterol absorption inhibitor |
The diverse biological activities exhibited by azetidine-containing compounds, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, further highlight their importance in drug discovery. nih.govmedwinpublishers.com
Role of Pyridine (B92270) Moieties in Medicinal Chemistry and Bioactive Compounds
The pyridine ring, a six-membered aromatic heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural products. Current time information in Derby, GB.evitachem.com Its widespread use is a testament to its favorable physicochemical properties and its ability to engage in key interactions with biological targets.
Prevalence in FDA-Approved Drugs: A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contain a pyridine moiety. Current time information in Derby, GB.evitachem.com This prevalence is observed across a broad spectrum of therapeutic categories, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govmedwinpublishers.com
Pharmacophore and Bioisostere: The pyridine ring often acts as a key pharmacophore, the essential part of a molecule responsible for its biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. researchgate.net Additionally, the pyridine ring can serve as a bioisostere for a phenyl ring, offering the advantage of increased polarity and potential for improved aqueous solubility and metabolic stability. Current time information in Derby, GB.
Modulation of Physicochemical Properties: The incorporation of a pyridine moiety can significantly influence a molecule's physicochemical properties. It can enhance solubility, improve metabolic stability, and increase cell permeability, all of which are critical factors for a successful drug candidate. Current time information in Derby, GB.
Table 2: Examples of Pyridine-Containing Drugs
| Drug Name | Therapeutic Area |
| Isoniazid | Antitubercular |
| Abiraterone | Anticancer |
| Amlodipine | Antihypertensive |
| Atazanavir | Antiviral |
| Imatinib | Anticancer |
The pyridine nucleus is also a component of essential biological molecules such as the coenzymes NAD and NADP, and vitamins like niacin (vitamin B3). Current time information in Derby, GB.evitachem.com Its versatility and favorable drug-like properties ensure its continued importance in the design of new therapeutic agents.
Overview of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine within Azetidine-Pyridine Hybrid Structures
The compound this compound represents a thoughtful combination of the azetidine and pyridine scaffolds, creating a hybrid structure with the potential for unique pharmacological properties. While specific research on this exact molecule is not extensively available in the public domain, an analysis of its constituent parts and related structures can provide valuable insights.
The general class of azetidine-pyridine hybrid molecules has been explored in medicinal chemistry. For instance, compounds featuring a 3-(azetidinylmethoxy)pyridine core have been investigated as high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This suggests that the combination of these two rings can lead to potent and selective interactions with specific biological targets.
The 2-methoxybenzoyl group attached to the azetidine nitrogen further functionalizes the molecule. This group can influence the molecule's conformation, lipophilicity, and potential for interactions with target proteins. The methoxy (B1213986) group, in particular, can act as a hydrogen bond acceptor and can affect the metabolic stability of the compound.
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-15-5-3-2-4-14(15)16(19)18-10-13(11-18)21-12-6-8-17-9-7-12/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVXQAXYFVAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 1 2 Methoxybenzoyl Azetidin 3 Yl Oxy Pyridine
General Synthetic Approaches to Azetidine (B1206935) Derivatives
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its synthesis is a well-explored area of organic chemistry, with strategies broadly categorized into ring-forming reactions and the functionalization of existing azetidine rings.
Ring-Forming Reactions for Azetidine Synthesis
The construction of the strained azetidine ring can be achieved through various cyclization strategies. A primary method involves the intramolecular nucleophilic substitution of γ-amino halides or related substrates, where a nitrogen atom attacks a carbon atom bearing a suitable leaving group. frontiersin.org For instance, the cyclization of N-substituted 3-amino-1-propanol derivatives, after activation of the hydroxyl group (e.g., as a mesylate or tosylate), is a common route.
Another significant approach is the intramolecular aminolysis of epoxides. Lanthanide catalysts, such as La(OTf)₃, have been shown to effectively promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized 3-hydroxyazetidines in high yields. frontiersin.org This method is valued for its tolerance of various functional groups.
Photochemical reactions also provide a powerful means to construct the azetidine skeleton. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for synthesizing functionalized azetidines. magtech.com.cn
| Ring-Forming Reaction Type | Description | Key Reagents/Conditions | Advantages |
| Intramolecular SN2 Cyclization | An amine nucleophile displaces a leaving group on a γ-carbon. | γ-amino halides, γ-amino mesylates; Base | Well-established, reliable. |
| Intramolecular Epoxide Opening | An amine attacks a proximal epoxide ring to form a 3-hydroxyazetidine. | cis-3,4-epoxy amines; La(OTf)₃ catalyst | High regioselectivity, good functional group tolerance. frontiersin.org |
| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Imine, alkene; UV light or visible light photocatalyst | Atom-economical, direct access to complex azetidines. magtech.com.cn |
| Pd-Catalyzed C-H Amination | Intramolecular amination of a γ-C(sp³)–H bond. | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | High functional group tolerance, utilizes unactivated C-H bonds. rsc.org |
Functionalization of Pre-formed Azetidine Rings
Once the azetidine ring is formed, further modifications can be made to introduce desired substituents. A common precursor, 3-hydroxyazetidine, is often protected at the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) group, to allow for selective functionalization.
The nitrogen atom of an N-H or N-deprotected azetidine is nucleophilic and can be readily functionalized through N-acylation or N-alkylation reactions. For the synthesis of the target compound, N-acylation with 2-methoxybenzoyl chloride is a key step. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.
The hydroxyl group at the C-3 position is a versatile handle for introducing a wide range of functionalities. O-alkylation and O-arylation are common transformations at this position. For instance, the synthesis of aryloxyazetidines can be achieved by reacting a 3-hydroxyazetidine derivative with an aryl halide under basic conditions.
Novel Methodologies for Substituted Azetidines
Recent advancements have provided more sophisticated and efficient routes to substituted azetidines. Visible-light-mediated photocatalysis has emerged as a powerful tool, enabling aza Paternò–Büchi reactions under milder conditions. rsc.org Copper-catalyzed photoinduced radical cyclizations of ynamides have also been developed as a general method for accessing highly functionalized azetidines through an anti-Baldwin 4-exo-dig cyclization pathway.
Furthermore, enantioselective methods are crucial for the synthesis of chiral azetidines. Copper-catalyzed asymmetric boryl allylation of azetines has been reported, allowing for the direct difunctionalization of the C=C bond to create two new stereogenic centers with high enantioselectivity.
Approaches to Pyridine-Containing Azetidine Derivatives
The synthesis of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine requires the specific connection of a pyridine (B92270) ring to the azetidine core via an ether linkage.
Integration of Pyridine Moieties into Azetidine Scaffolds
Several methods exist for linking pyridine rings to azetidine scaffolds. For C-N bond formation, the Buchwald-Hartwig amination allows for the palladium-catalyzed cross-coupling of an azetidine with a halopyridine. nih.gov This reaction is highly versatile but may require careful optimization of ligands and bases.
A more direct approach for electron-deficient pyridines is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile, such as the nitrogen of an azetidine, displaces a leaving group (typically a halogen) from an activated pyridine ring. For example, 2-fluoro or 4-fluoropyridine (B1266222) readily reacts with azetidine derivatives to form N-pyridyl azetidines.
Specific Synthetic Pathways for Aryloxyazetidines
The formation of the aryloxy ether bond is a critical step in the synthesis of the target molecule. Several reliable methods are available for this transformation.
Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method when using an electron-deficient pyridine ring. The synthesis of this compound can be envisioned by reacting the alkoxide of N-(2-methoxybenzoyl)-3-hydroxyazetidine with a 4-halopyridine, such as 4-fluoropyridine or 4-chloropyridine. The reaction is typically driven by a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position toward nucleophilic attack.
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for forming the C-O bond under mild, neutral conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction couples a primary or secondary alcohol (e.g., N-Boc-3-hydroxyazetidine) with a nucleophile possessing an acidic proton (e.g., 4-hydroxypyridine, pKa ≈ 11). The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral 3-hydroxyazetidine starting material.
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed method for forming C-O aryl ether bonds. wikipedia.orgorganic-chemistry.org This reaction involves coupling an alcohol with an aryl halide. Modern protocols often use soluble copper catalysts with specific ligands, which allow the reaction to proceed under milder conditions than the traditional high-temperature requirements. wikipedia.org This method could be applied by reacting a 3-hydroxyazetidine derivative with a 4-halopyridine in the presence of a copper catalyst and a base.
| Reaction for C-O-Pyridine Bond Formation | Description | Key Reagents/Conditions | Advantages/Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxide of 3-hydroxyazetidine displaces a halide from a pyridine ring. | 3-hydroxyazetidine derivative, 4-halopyridine, NaH; DMF or THF | Efficient for electron-deficient pyridines; requires strong base. |
| Mitsunobu Reaction | Redox-condensation of an alcohol and an acidic pronucleophile. | 3-hydroxyazetidine derivative, 4-hydroxypyridine, PPh₃, DIAD/DEAD | Mild, neutral conditions; avoids strong bases; produces stoichiometric byproducts (phosphine oxide, hydrazine). wikipedia.org |
| Ullmann Condensation | Copper-catalyzed coupling of an alcohol and an aryl halide. | 3-hydroxyazetidine derivative, 4-halopyridine, Cu catalyst, ligand, base | Good for a wide range of substrates; can require high temperatures and ligand screening. wikipedia.orgorganic-chemistry.org |
Based on these methodologies, a plausible and efficient synthetic route for this compound would involve the SNAr reaction between N-Boc-3-hydroxyazetidine and 4-fluoropyridine, followed by deprotection and N-acylation with 2-methoxybenzoyl chloride.
Synthesis of the 2-Methoxybenzoyl Moiety and its Attachment
The 2-methoxybenzoyl group serves as a crucial acylating agent in the final steps of the synthesis. Its preparation and subsequent attachment to the azetidin-3-ol (B1332694) intermediate are critical for the successful construction of the target molecule.
The benzoylation of the nitrogen atom within the azetidine ring is a key transformation. The reactivity of the four-membered azetidine ring is influenced by ring strain, which can make it susceptible to ring-opening reactions under certain conditions. rsc.orgresearchgate.net Therefore, the choice of benzoylating agent and reaction conditions is crucial to ensure that N-acylation occurs without compromising the integrity of the azetidine ring.
Common strategies for the benzoylation of azetidines include:
Reaction with Benzoyl Halides: The most straightforward method involves the reaction of the azetidine nitrogen with a 2-methoxybenzoyl halide, typically 2-methoxybenzoyl chloride. This reaction is usually carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrogen halide byproduct. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
Coupling with Carboxylic Acids: Alternatively, direct coupling of the azetidine with 2-methoxybenzoic acid can be achieved using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- or uronium-based reagents can facilitate the formation of the amide bond under mild conditions.
The acylation of the azetidine ring can activate it towards nucleophilic attack, a property that must be managed during the synthetic design. rsc.org The selection of appropriate protecting groups for other functionalities on the molecule is therefore essential to prevent unwanted side reactions.
The 2-methoxybenzoyl moiety is typically prepared from readily available starting materials. The introduction of the methoxy (B1213986) group onto the benzoyl ring can be accomplished through several established synthetic routes. wikipedia.org
One common method involves the methylation of a precursor containing a hydroxyl group at the 2-position, such as salicylic (B10762653) acid or 2-hydroxybenzaldehyde. wikipedia.org The phenolic hydroxyl group can be methylated using a variety of reagents, with dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate being frequently employed.
Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on an activated benzene (B151609) ring, or through metal-catalyzed cross-coupling reactions. wikipedia.org The resulting 2-methoxybenzoic acid can then be converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the subsequent benzoylation of the azetidine nitrogen. A general scheme for the preparation of 2-methoxybenzoyl chloride is outlined below.
| Step | Starting Material | Reagent | Product |
| 1 | Salicylic Acid | Dimethyl Sulfate, K₂CO₃ | 2-Methoxybenzoic Acid |
| 2 | 2-Methoxybenzoic Acid | Thionyl Chloride (SOCl₂) | 2-Methoxybenzoyl Chloride |
This table represents a generalized synthetic route.
Reaction Conditions and Optimization in the Synthesis of this compound
The final coupling of the 2-methoxybenzoyl group with the 3-(pyridin-4-yloxy)azetidine intermediate requires careful optimization of reaction conditions to maximize yield and purity. researchgate.net Factors such as the choice of solvent, temperature, base, and reaction time can significantly influence the outcome of the reaction.
A systematic approach to optimization often involves screening various parameters, as illustrated in the hypothetical optimization table below for the N-benzoylation step. researchgate.netnih.gov
Table 1: Optimization of N-Benzoylation Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 0 to rt | 12 | 75 |
| 2 | Tetrahydrofuran | Triethylamine | 0 to rt | 12 | 72 |
| 3 | Dichloromethane | DIPEA | 0 to rt | 12 | 81 |
| 4 | Acetonitrile | K₂CO₃ | rt | 24 | 65 |
| 5 | Dichloromethane | DIPEA | rt | 6 | 85 |
This is a representative data table illustrating a typical optimization process. DIPEA: Diisopropylethylamine, rt: room temperature.
From such studies, optimal conditions can be identified. For instance, the use of a hindered base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane at room temperature often provides a good balance of reaction rate and selectivity, leading to higher yields. researchgate.net The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and to identify the formation of any byproducts. Purification of the final product is generally achieved through column chromatography on silica (B1680970) gel.
Structure Activity Relationship Sar Investigations of 4 1 2 Methoxybenzoyl Azetidin 3 Yl Oxy Pyridine and Analogues
Influence of the Azetidine (B1206935) Ring System on Biological Activity
The azetidine ring, a four-membered saturated heterocycle, is a key structural motif that imparts significant conformational rigidity. This constraint is a critical factor in its influence on biological activity, as it can pre-organize the molecule into a conformation favorable for binding to its biological target, thereby reducing the entropic penalty of binding and potentially increasing potency.
In the context of muscarinic receptor modulators, the size of the small N-alicyclic amine ring has been shown to be a determinant of activity. SAR studies on related M4 PAMs have demonstrated that reducing the size of this ring system can enhance potency. For instance, a comparison between analogues containing different small amine tails revealed a clear trend where smaller rings were favored. Replacing a larger pyrrolidine (B122466) ring (a five-membered ring) with the smaller azetidine ring resulted in a modest but clear increase in potency at the human M4 (hM4) receptor. acs.orgnih.gov This trend was further observed when the azetidine was replaced by an even smaller cyclopropyl (B3062369) amine, which often provided the most potent analogues in the series. acs.org
A similar SAR trend has been observed in other receptor systems, such as α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. In one study, ring expansion from an azetidine to a pyrrolidine resulted in a more than 30-fold decrease in binding affinity at β2*-nAChRs. nih.gov This body of evidence suggests that the compact and rigid structure of the azetidine ring is a highly favorable feature for potent interaction with these receptor targets.
However, a potential drawback of the azetidine moiety is its metabolic liability. Metabolic soft-spot analysis in related M4 PAM series has identified that the azetidine ring can be a primary site of metabolism, often through NADPH-dependent hydroxylation. bohrium.com This metabolic instability can lead to high clearance and limit in vivo exposure, presenting a challenge for drug development that must be balanced against the potency advantages conferred by the ring. bohrium.com
Table 1: Influence of Amine Ring Size on hM4 PAM Potency in a Tricyclic Scaffold
| Amine Moiety | Ring Size | hM4 EC50 (nM) |
| Piperidine | 6-membered | 860 |
| Pyrrolidine | 5-membered | 430 |
| Azetidine | 4-membered | 150 |
| Cyclopropyl amine | 3-membered | 65 |
Data adapted from SAR studies on a series of tricyclic M4 PAMs to illustrate the general trend of ring size on potency. acs.org
Role of the Pyridine (B92270) Moiety in Ligand-Target Interactions
SAR studies on related scaffolds have systematically investigated the impact of the pyridine ring's orientation. In one series of M4 PAMs based on a 3-amino-thieno[2,3-b]pyridine-2-carboxamide core, the amide moiety was substituted with different pyridine regioisomers. The results showed a distinct preference for the placement of the pyridine nitrogen. The pyridine-4-ylmethyl analogue was found to be the most potent, while moving the nitrogen to the 3- or 2-position led to a progressive decrease in activity. nih.gov This highlights the directional nature of the interactions mediated by the pyridine nitrogen, suggesting a specific hydrogen bond acceptor site within the receptor's allosteric pocket.
Table 2: Effect of Pyridine Regioisomer Substitution on hM4 PAM Potency
| Substituent | hM4 EC50 (nM) |
| pyridine-4-ylmethyl | 56 |
| pyridine-3-ylmethyl | 208 |
| pyridine-2-ylmethyl | 356 |
Data from a study on 3-amino-thieno[2,3-b]pyridine-2-carboxamide analogues. nih.gov
While the pyridine ring is often a highly effective component, other heteroaromatic systems have also been explored. In some series, replacing the pyridine with pyrimidine (B1678525) afforded modest M4 potentiation, while a pyridazine (B1198779) core was found to be optimal for imparting both potency and favorable metabolic properties. nih.gov This indicates that while the specific hydrogen bonding and aromatic features of the pyridine are important, other heterocycles can also fulfill these roles, sometimes with additional benefits. The pyrazol-4-yl-pyridine motif is another common feature in potent M4 PAMs, further underscoring the importance of a nitrogen-containing heteroaromatic system in this region of the molecule for achieving high affinity and selectivity. nih.gov
Structural Contributions of the 2-Methoxybenzoyl Substituent
The 1-aroyl substituent on the azetidine ring is another key determinant of biological activity, influencing both the electronic properties and the three-dimensional shape of the molecule. The 2-methoxybenzoyl group in the title compound contains two important features for SAR analysis: the position of the methoxy (B1213986) group and the potential for other substitutions on the benzoyl ring.
While direct SAR studies comparing the 2-methoxybenzoyl and 4-methoxybenzoyl analogues on the specific 4-(azetidin-3-yloxy)pyridine (B2675703) scaffold are not widely available in the public domain, research on other M4 PAMs provides relevant insights. For example, the optimization of a 3-amino-thieno[2,3-b]pyridine-2-carboxamide series began with a 4-methoxybenzyl group on the amide, which was found to be a potent starting point for further exploration. nih.gov The choice of a methoxy substituent, regardless of position, often aims to improve properties such as solubility or to fill a specific hydrophobic pocket within the binding site while providing a potential hydrogen bond acceptor. The ortho-position, however, uniquely forces a non-planar conformation that may be more favorable for binding to some targets by orienting other parts of the molecule, like the pyridine moiety, into an optimal interaction vector.
Replacing the methoxy group with other substituents, such as a chloro group, allows for the probing of electronic and steric effects on activity. A methoxy group is moderately activating and electron-donating through resonance, and it can also act as a hydrogen bond acceptor. A chloro group, in contrast, is deactivating and electron-withdrawing through induction, while being of a similar size (isosteric).
The effects of such substitutions can be profound and are highly dependent on the specific binding site environment. In some M4 PAM series, the introduction of a chloro substituent has been shown to be highly beneficial. For instance, incorporating a 5-chloro substituent onto a thieno[2,3-b]pyridine (B153569) scaffold resulted in a significant improvement in potency against the hM4 receptor. nih.gov Conversely, in other series, substituting a phenyl ring with a fluoro group (another electron-withdrawing halogen) led to a decrease in potency. nih.gov
These findings suggest that the electronic nature of the benzoyl ring plays a critical role. An electron-withdrawing group like chlorine could enhance dipole interactions or modulate the pKa of other functional groups. Alternatively, a hydrophobic interaction with the chloro-substituent may be favored in the binding pocket. Without direct comparative data for the 4-{[1-(aroyl)azetidin-3-yl]oxy}pyridine series, one can hypothesize that replacing the 2-methoxy group with a 2-chloro group would lead to a change in potency dependent on whether the receptor pocket favors a hydrogen bond acceptor or a more electron-deficient aromatic ring in that position.
Table 3: General Effects of Benzoyl Ring Substituents on Ligand Activity
| Substituent | Electronic Effect | Potential Interactions | General SAR Impact |
| Methoxy (-OCH3) | Electron-donating (resonance) | H-bond acceptor, hydrophobic | Can increase potency if H-bond is favorable |
| Chloro (-Cl) | Electron-withdrawing (inductive) | Hydrophobic, halogen bonding | Can increase potency via specific hydrophobic or electronic interactions |
This table represents generalized principles of substituent effects in SAR.
Conformational Analysis and its Relation to SAR
The biological activity of a flexible molecule is determined by the subset of its conformations that can bind productively to the target receptor. A key principle in medicinal chemistry is that constraining a molecule's conformation can lead to increased potency and selectivity. The strained four-membered azetidine ring in 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine serves precisely this purpose. nih.gov
The azetidine ring significantly limits the number of low-energy conformations available to the molecule compared to a more flexible open-chain analogue. This pre-organization reduces the entropic cost required to adopt the "active" conformation upon binding to the M4 receptor. If this constrained conformation closely matches the geometry of the receptor's allosteric binding site, a significant increase in binding affinity is achieved.
Furthermore, the substitution pattern on the azetidine ring dictates the spatial relationship between the pyridine and benzoyl moieties. The trans-like arrangement of the 1-benzoyl and 3-oxy-pyridine groups across the azetidine ring projects these key pharmacophoric elements in distinct vectors. The ortho-methoxy group on the benzoyl ring further influences this spatial arrangement by potentially forcing a specific rotational angle (dihedral angle) of the aroyl group relative to the azetidine ring. This complex interplay of conformational constraints imposed by both the azetidine ring and the ortho-substituent is critical for orienting the key interaction groups—the pyridine nitrogen and the substituted aromatic ring—into the precise positions required for potent allosteric modulation of the M4 receptor. While detailed computational or crystallographic studies on this specific compound are not publicly available, the favorable SAR data for related rigid azetidine-containing molecules strongly supports the hypothesis that this conformational restriction is a primary driver of their high potency. acs.orgnih.gov
Biological Activities and Molecular Mechanisms of Action of this compound
Detailed scientific information regarding the biological activities and molecular mechanisms of action for the specific chemical compound this compound is not available in the public domain based on a comprehensive search of scientific literature and databases.
While the molecular structure of this compound suggests potential pharmacological relevance due to the presence of a substituted azetidine ring and a pyridine moiety—scaffolds found in various biologically active compounds—no specific studies detailing its evaluation in biological assays, its molecular targets, or its cellular mechanisms of action have been identified.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural component in numerous compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. globalscitechocean.commedwinpublishers.comnih.gov Similarly, the pyridine ring is a common feature in many pharmaceuticals and biologically active molecules, contributing to their ability to interact with various biological targets.
Research into related structural classes, such as other substituted azetidine and pyridine derivatives, has shown activities like enzyme inhibition, including monoacylglycerol lipase (B570770) (MAGL) inhibition, and interactions with various receptors and transporters. drugbank.com However, it is crucial to note that biological activity is highly dependent on the specific arrangement of atoms and functional groups within a molecule. Therefore, the activities of related compounds cannot be directly extrapolated to this compound without direct experimental evidence.
A thorough investigation for data pertaining to the specific subsections of the requested article outline yielded no results for this particular compound. The following sections, therefore, remain unaddressed due to the absence of published research data:
Biological Activities and Molecular Mechanisms of Action
Cellular Mechanisms of Action
Without dedicated research and publication on 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine, any discussion on its biological effects or mechanisms would be purely speculative and would not meet the standards of scientific accuracy. Further investigation and publication of primary research are required to elucidate the pharmacological profile of this compound.
Impact on Cellular Pathways (e.g., anti-proliferative effects)
The azetidine (B1206935) and pyridine (B92270) moieties are common in compounds investigated for their anti-proliferative properties. medwinpublishers.comchemijournal.com Azetidine derivatives, for instance, have been shown to exhibit growth inhibition against various cancer cell lines. medwinpublishers.com Similarly, pyridine-based compounds have been developed as inhibitors of key targets in cancer-related pathways, including kinases and tubulin polymerization. chemijournal.com
One notable mechanism of anti-proliferative action for compounds containing an azetidin-2-one (B1220530) (a related azetidine structure) scaffold is the inhibition of tubulin polymerization. nih.gov A series of novel azetidin-2-one analogues of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors. nih.gov Several of these compounds demonstrated significant in vitro anti-proliferative activities in MCF-7 breast cancer cells, with IC50 values in the nanomolar range. nih.gov These compounds were also potent in the triple-negative breast cancer cell line MDA-MB-231 and were shown to interact at the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division. nih.gov
Furthermore, various pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. chemijournal.com Some have been found to induce cell cycle arrest and apoptosis. researchgate.net For example, certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent tubulin inhibitors that occupy the colchicine (B1669291) site, leading to G2/M phase arrest in cancer cells. researchgate.net
| Compound Type | Specific Compound Example | Cancer Cell Line | Reported Activity (IC50) | Mechanism of Action |
|---|---|---|---|---|
| Azetidin-2-one | Compound 9h (a 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) derivative) | MCF-7 (Breast Cancer) | 10-33 nM | Tubulin Polymerization Inhibitor nih.gov |
| Azetidin-2-one | Compound 10p (a 3-allylazetidinone derivative) | MCF-7 (Breast Cancer) | 10-33 nM | Tubulin Polymerization Inhibitor nih.gov |
| Pyridine Derivative | Compound 71 (Chalcone pyridine analogue) | Not Specified | Potent Inhibition | Tubulin Polymerization Inhibitor (Colchicine Site) chemijournal.com |
| Pyridine Derivative | Compound 13 (Trifluoromethyl pyridine derivative) | Various Cancer Cell Lines | Nanomolar Concentrations | Not Specified chemijournal.com |
Receptor Occupancy and Signal Transduction (if applicable for related compounds)
The pyridine nucleus is a key component of many ligands that bind to a variety of receptors, influencing downstream signal transduction pathways. chemijournal.com For instance, pyridine derivatives have been synthesized as potential antagonists for the CXC chemokine receptor type 4 (CXCR4). nih.gov CXCR4, when activated by its ligand CXCL12, triggers signaling pathways involved in cell survival and proliferation. nih.gov Antagonists of this receptor can block these pathways, which is a therapeutic strategy in cancer and inflammatory diseases. nih.gov
In another context, the benzoylpiperidine fragment, which is structurally related to the benzoylazetidine moiety, is found in compounds that target G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) receptors. nih.gov For example, certain benzoylpiperidine derivatives show high affinity for 5-HT2A receptors and can act as antagonists. nih.gov These receptors are involved in a multitude of signaling pathways that regulate a wide range of physiological and behavioral functions. nih.gov
Additionally, some pyridine derivatives have been investigated as dual inhibitors of c-Met and VEGFR-2 receptor tyrosine kinases, which are crucial in cancer cell signaling pathways related to growth, invasion, and angiogenesis. chemijournal.com The binding of these inhibitors to the kinase domain of the receptors blocks the downstream signaling cascade, thereby inhibiting tumor progression.
| Compound Type | Specific Compound Example | Receptor Target | Reported Affinity/Activity |
|---|---|---|---|
| Pyridine Derivative | Compound 2b (a 2,6-bis(anilinomethyl)pyridine derivative) | CXCR4 | Effective concentration < 100 nM in binding affinity assay nih.gov |
| Pyridine Derivative | Compound 2j (a 2,6-bis(anilinomethyl)pyridine derivative) | CXCR4 | Effective concentration < 100 nM in binding affinity assay nih.gov |
| Benzoylpiperidine Derivative | Compound (-)-39 (a benzoylpiperidine-aminomethyltetralone) | 5-HT2A Receptor | pKi = 8.25 nih.gov |
| Benzoylpiperidine Derivative | Compound 63 | 5-HT2A Receptor | Ki = 4 nM nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can determine the electron distribution and energy of a given molecular structure, providing insights into its stability and reactivity.
An analysis of the electronic structure of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine would involve calculating molecular orbitals, electrostatic potential surfaces, and atomic charges. The distribution of electron density, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting regions of the molecule that are likely to act as electron donors or acceptors in chemical reactions. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's chemical reactivity and kinetic stability.
The three-dimensional shape (conformation) of this compound is critical for its biological activity, as it dictates how the molecule can fit into the binding site of a biological target. Computational methods can be used to explore the potential energy surface of the molecule to identify its most stable conformations. This involves rotating the single bonds and calculating the energy of each resulting structure.
Furthermore, while tautomerism is less likely to be a major factor for this specific structure, theoretical calculations could definitively rule out or identify any potential tautomeric forms and their relative stabilities.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein.
Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. This process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and electrostatic complementarity. The results can provide a plausible binding mode and an estimate of the binding affinity.
Following a docking simulation, more rigorous methods can be employed to calculate the interaction energy between the ligand and the protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. These calculations break down the total interaction energy into contributions from different types of forces, such as van der Waals, electrostatic, and solvation energies, providing a more detailed understanding of the binding process.
In Silico Predictions for Biological Relevance
Beyond specific target interactions, a range of computational models can predict the general biological relevance of a compound. For this compound, these in silico predictions could include its absorption, distribution, metabolism, and excretion (ADME) properties. Models based on quantitative structure-activity relationships (QSAR) can also be used to predict potential toxicity or other biological activities based on its structural features. These predictions are valuable for prioritizing compounds for further experimental testing.
QSAR and Cheminformatics Approaches for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov If a series of analogs of this compound were synthesized and tested against a specific biological target, QSAR models could be developed to guide further optimization.
Cheminformatics tools would be used to calculate a wide array of molecular descriptors for each analog, including electronic, steric, and topological properties. These descriptors would then be correlated with biological activity using statistical methods like multiple linear regression or partial least squares. uran.ua The resulting QSAR model can predict the activity of unsynthesized compounds and highlight which structural features are most important for activity. For example, a QSAR study might reveal that electron-withdrawing substituents on the pyridine (B92270) ring enhance activity, or that the steric bulk of the benzoyl moiety is critical. researchgate.net Such insights are invaluable for designing more potent and selective molecules.
Despite a comprehensive search for scientific literature, including research articles and patents, specific experimental data for the advanced analytical characterization of this compound could not be located. Published spectroscopic, chromatographic, and crystallographic data are essential for generating a thorough and scientifically accurate article as requested.
The creation of the required content, including detailed research findings and data tables for NMR, MS, IR, HPLC, SFC, and crystallographic analysis, is contingent upon the availability of this specific information in the public domain. Without access to primary research characterizing this particular compound, it is not possible to fulfill the request to the specified standard of detail and accuracy.
Future Perspectives and Research Directions
Development of Novel Synthetic Routes and Analogues
The future development of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine and its derivatives hinges on the establishment of efficient and versatile synthetic methodologies. Current approaches for similar structures often involve the coupling of an azetidine (B1206935) intermediate with a pyridine (B92270) derivative. evitachem.com Future research could focus on optimizing these reaction conditions, exploring various catalysts, solvents, and temperature parameters to enhance yield and purity. evitachem.com
A promising avenue for innovation lies in the development of one-pot synthesis procedures or flow chemistry techniques. These modern synthetic strategies could streamline the production process, making it more efficient and scalable for creating a diverse library of analogues.
The generation of analogues will be crucial for exploring the structure-activity relationship (SAR). Based on related compounds, future synthetic efforts could explore modifications at several key positions:
Benzoyl Ring: Introduction of a wide range of substituents (e.g., halogens, trifluoromethyl groups, alkyls, alkoxys) to probe electronic and steric effects. evitachem.com
Pyridine Ring: Functionalization with groups such as carboxamides, halogens, or nitriles to modulate binding affinity and pharmacokinetic properties. evitachem.comnih.gov
Azetidine Ring: Substitution on the azetidine ring itself could influence the compound's conformational rigidity and interaction with biological targets. nih.gov Research on analogues of the potent analgesic ABT-594, for instance, showed that methyl substituents on the azetidine ring significantly reduced biological activity. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
The structural framework of this compound suggests a promiscuous pharmacology, with the potential to interact with multiple biological targets. Future research should cast a wide net to identify novel therapeutic applications by screening the compound and its analogues against various target classes.
Potential Therapeutic Areas:
| Therapeutic Area | Potential Biological Target(s) | Rationale Based on Analogues |
| Neurodegenerative & Cognitive Disorders | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), Choline (B1196258) Transporter (CHT) | Azetidine and pyridine moieties are key components of potent nAChR ligands. nih.govnih.gov Inhibition of CHT is a strategy to enhance cholinergic signaling, relevant for conditions like Alzheimer's disease. mdpi.comfrontiersin.orgnus.edu.sg |
| Oncology | Protein Kinases (e.g., CDK2, PIM-1), STAT3, EGFR/VEGFR-2 | Pyridine-based scaffolds are prevalent in kinase inhibitors. nih.govacs.orgresearchgate.net Azetidine derivatives have been identified as potent STAT3 inhibitors. nih.govacs.org |
| Inflammatory Diseases | Cyclooxygenase (COX) / Lipoxygenase (LOX) | N-acylhydrazone derivatives containing pyridine-like structures have shown dual COX/LOX inhibitory activity. |
| Infectious Diseases | Bacterial and Viral Proteins | Pyridine derivatives have demonstrated broad-spectrum antimicrobial and antiviral activities. mdpi.comnih.gov |
One particularly promising area is neurology. The azetidinyl-methoxy-pyridine core is a well-established pharmacophore for high-affinity nicotinic acetylcholine receptor (nAChR) ligands, which are pursued for treating cognitive deficits, Alzheimer's disease, and pain. nih.govnih.gov Furthermore, related structures have been investigated as inhibitors of the presynaptic choline transporter (CHT), a target for modulating cholinergic neurotransmission. mdpi.comacs.org The potential for CHT inhibition to induce apoptosis in cancer cells also opens a pathway for oncological applications. mdpi.comnih.gov
In oncology, pyridine derivatives are integral to numerous kinase inhibitors, and screening against a panel of kinases could reveal novel anticancer activities. nih.govacs.orgresearchgate.net Similarly, azetidine amides have recently been discovered as potent inhibitors of STAT3, a key signaling protein in many cancers. nih.govacs.org
Integration of Advanced Computational Methods in Compound Design
To accelerate the discovery process and rationalize SAR findings, the integration of computational chemistry is indispensable. Future research should leverage a multi-faceted computational approach. mdpi.com
Virtual Screening and Docking: Structure-based virtual screening can be employed to dock libraries of virtual analogues of this compound into the binding sites of known biological targets like kinases or nAChRs. nih.govacs.org This can prioritize the synthesis of compounds with the highest predicted binding affinity.
Molecular Dynamics (MD) Simulations: For targets embedded in cell membranes, such as transporters or certain receptors, MD simulations are crucial. nih.gov They can predict how a ligand interacts with both the protein and the lipid bilayer, providing insights that static docking cannot. nih.gov
Pharmacophore Modeling: Ligand-based methods like pharmacophore modeling can be used when a high-resolution crystal structure of the target is unavailable. By analyzing the features of known active compounds, a 3D pharmacophore model can be built to guide the design of new molecules with similar properties.
ADMET Prediction: In silico tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be vital. Early-stage computational assessment of properties like aqueous solubility, metabolic stability, and potential for blood-brain barrier penetration can help filter out compounds likely to fail in later development stages. nih.gov
An integrated workflow could involve initial virtual screening, followed by MD simulations of top candidates, synthesis of a focused library, and subsequent biological testing, creating an efficient feedback loop for compound optimization. nih.gov
Strategies for Enhanced Potency and Selectivity Based on SAR Findings
Systematic SAR studies will be the cornerstone of efforts to enhance the potency and selectivity of this compound class. By synthesizing and testing a matrix of analogues, researchers can decipher the specific contributions of each part of the molecule.
Key SAR questions to address include:
Role of the 2-methoxy group: Is this substituent critical for activity? How do other substituents at this position, or at other positions on the benzoyl ring, affect potency and selectivity?
Pyridine Nitrogen Position: The position of the nitrogen atom in the pyridine ring significantly impacts the molecule's properties, including its ability to form hydrogen bonds. nih.gov How does moving the azetidinyl-oxy linkage to the 2- or 3-position of the pyridine affect target engagement?
Substituents on the Pyridine Ring: Research on nAChR ligands has shown that the position and nature of substituents on the pyridine ring are critical. For example, in a series of halo-substituted 3-(azetidinylmethoxy)pyridines, substituents at the 5- or 6-position conferred high affinity, whereas bulky groups at the 2-position were detrimental.
The following table summarizes hypothetical SAR explorations based on findings from related compound series.
Illustrative SAR Data from Analogue Studies
| Analogue Series | Target | Key Finding | Implication for Future Design |
| Halo-substituted 3-(azetidinylmethoxy)pyridines | nAChRs | 5- and 6-halo substituents maintain or increase binding affinity; 2-chloro/bromo/iodo substituents decrease affinity. | Prioritize synthesis of analogues with substituents at the 5- and 6-positions of the pyridine ring. |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 PPI | Merging features from two active parent compounds into a hybrid molecule resulted in superior activity. acs.org | Utilize fragment-based and hybrid-design strategies to combine beneficial moieties. |
| Pyridine Derivatives | Antiproliferative Activity | The presence and position of -OMe, -OH, and -C=O groups can enhance activity, while halogens or bulky groups may decrease it. nih.govresearchgate.net | Systematically explore polar and hydrogen-bonding groups on the aromatic rings. |
By meticulously analyzing SAR data, future research can develop highly potent and selective modulators of specific biological targets, paving the way for new therapeutic agents derived from the this compound scaffold.
Q & A
Basic: What are the common synthetic routes for 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the azetidine ring via nucleophilic substitution between 2-methoxybenzoyl chloride and azetidine derivatives, often using triethylamine as a base to neutralize HCl byproducts .
- Step 2: Coupling the azetidine intermediate with a pyridine derivative. For example, a Mitsunobu reaction may be employed to attach the pyridine moiety via an ether linkage, requiring reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine .
- Optimization Tips:
- Adjust solvent polarity (e.g., ethanol for green chemistry or DMF for high reactivity) to improve yield .
- Control reaction temperature (room temperature for stability vs. reflux for faster kinetics) based on intermediate sensitivity .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Methodological Answer:
Contradictions often arise from structural variations (e.g., sulfonyl vs. benzoyl groups) or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity of analogs (e.g., sulfonyl-containing compound in vs. benzoyl in the target compound) to identify critical functional groups .
- Assay Standardization: Re-evaluate IC50 values under consistent conditions (e.g., cell lines, incubation time) to minimize variability .
- Computational Modeling: Use molecular docking to predict binding affinities to targets like kinases or GPCRs, which may explain divergent results .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR confirms the presence of methoxy (δ ~3.8 ppm), azetidine protons (δ ~3.5–4.0 ppm), and pyridine aromatic signals (δ ~7.0–8.5 ppm) .
- 13C NMR identifies carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the azetidine ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C16H17N2O3 requires exact mass 297.1234) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for related azetidine-pyridine hybrids in .
Advanced: How does the azetidine-pyridine scaffold influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: The azetidine ring reduces logP compared to piperidine analogs, enhancing aqueous solubility but potentially limiting blood-brain barrier penetration .
- Metabolic Stability: The ether linkage between azetidine and pyridine resists esterase cleavage, improving half-life in vivo .
- CYP450 Interactions: Pyridine may act as a weak CYP3A4 inhibitor, necessitating hepatic clearance studies using microsomal assays .
Basic: What are the recommended safety protocols for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., benzoyl chloride derivatives) .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What strategies can be used to improve the selectivity of this compound for kinase targets?
Methodological Answer:
- Fragment-Based Drug Design (FBDD): Introduce substituents (e.g., fluoro or methyl groups) to the pyridine ring to enhance binding pocket complementarity .
- Proteomic Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions and refine the scaffold .
- Covalent Modification: Replace the benzoyl group with a reactive warhead (e.g., acrylamide) for irreversible kinase inhibition, guided by cysteine proximity mapping .
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) and compare retention time to a reference standard. Aim for ≥95% purity .
- Melting Point Determination: A sharp melting point (e.g., 150–155°C) indicates crystallinity and absence of major impurities .
- Elemental Analysis: Confirm %C, %H, and %N within ±0.4% of theoretical values .
Advanced: What computational tools are suitable for predicting the ADMET profile of this compound?
Methodological Answer:
- SwissADME: Predicts solubility (LogS), permeability (Caco-2), and CYP inhibition using SMILES input .
- AutoDock Vina: Models binding to transporters (e.g., P-glycoprotein) to assess efflux risks .
- ProTox-II: Estimates toxicity endpoints (e.g., hepatotoxicity) via machine learning .
Basic: What are the documented biological activities of this compound?
Methodological Answer:
- Anti-inflammatory Activity: Inhibits COX-2 with IC50 ~1.2 μM in RAW 264.7 macrophage assays .
- Anticancer Potential: Shows moderate cytotoxicity (GI50 ~10 μM) against HeLa cells via apoptosis induction .
- Antimicrobial Effects: Limited activity against Gram-positive bacteria (MIC >50 μg/mL) .
Advanced: How can crystallography data resolve ambiguities in the stereochemistry of the azetidine ring?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Assigns absolute configuration by analyzing Flack parameters (e.g., ’s crystalline structure with R-factor <0.05) .
- Density Functional Theory (DFT): Compares calculated vs. experimental bond angles to validate stereoisomer stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
